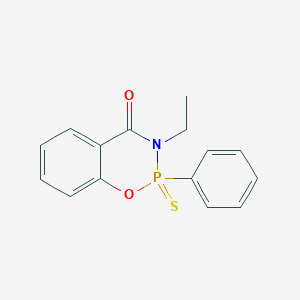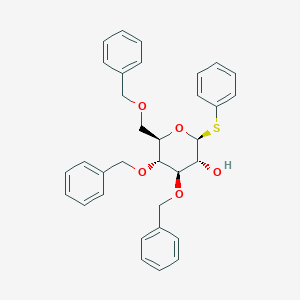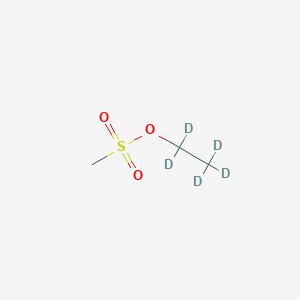![molecular formula C18H13P B170142 5-Phenyl-5h-benzo[b]phosphindole CAS No. 1088-00-2](/img/structure/B170142.png)
5-Phenyl-5h-benzo[b]phosphindole
Overview
Description
5-Phenyl-5H-benzo[b]phosphindole is an organic phosphorus compound . It has a molecular formula of C18H13P . The compound has a certain application value and is mainly used as a catalyst in organic synthesis reactions .
Synthesis Analysis
The compound can be used in organic synthesis for the introduction of the Phosphindole group . It participates in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .Molecular Structure Analysis
The molecular structure of 5-Phenyl-5H-benzo[b]phosphindole is characterized by a molecular formula of C18H13P . The average mass of the molecule is 260.270 Da, and the monoisotopic mass is 260.075500 Da .Chemical Reactions Analysis
5-Phenyl-5H-benzo[b]phosphindole is used as a catalyst in organic synthesis reactions . It can participate in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 510.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 75.2±3.0 kJ/mol and a flash point of 262.5±22.6 °C . The index of refraction is 1.670, and the molar refractivity is 80.9±0.4 cm3 .Scientific Research Applications
Chemical Transformation and Synthesis
5-Phenyl-5H-benzo[b]phosphindole is a compound that has garnered interest in the field of chemical synthesis. A study demonstrated the transformation of triphenylphosphine oxide to reactive organophosphorus intermediates, including sodium 5H-benzo[b]phosphindol-5-olate, a derivative of 5-Phenyl-5H-benzo[b]phosphindole. This conversion paves the way for producing functional organophosphorus compounds that are industrially significant yet challenging to prepare, thus potentially revolutionizing the utility of phosphine oxide waste (Zhang et al., 2020).
Material Science and Spectral Properties
The spectral properties and structural characteristics of 5-phenyl-5H-benzo[b]phosphindole derivatives have been thoroughly investigated, highlighting their potential as functional materials. For instance, the introduction of various π-conjugated groups to 5-phenyl-5H-benzo[b]phosphindole 5-oxide has revealed insightful relationships between structures and properties, particularly in the context of fluorescence and UV–vis spectra. These findings underscore the compound's potential in the development of new materials with tunable properties (Chi et al., 2021).
Photoluminescence and Electrochemical Properties
Further research into derivatives of 5-phenyl-5H-benzo[b]phosphindole, such as DBPPS-TPA and DBPPSe-TPA, has shed light on their photoluminescence and electrochemical redox properties. These studies are crucial for understanding the systematic variation in optical properties based on different chalcogenide atoms, thereby contributing to the field of photoscience and the development of materials with tailored electron-donating characteristics (Iijima et al., 2014).
Safety And Hazards
The safety and toxicity information of 5-Phenyl-5H-benzo[b]phosphindole is rarely reported . As an organic phosphorus compound, it may have certain acute and chronic toxicity . During operation, appropriate safety measures should be taken, including wearing appropriate protective clothing, gloves, and glasses, and operating in a well-ventilated environment .
Future Directions
The properties of phosphole-based π-conjugated compounds like 5-Phenyl-5H-benzo[b]phosphindole can be well tuned via simple chemical modification . The work described in the literature suggests that dibenzophospholes should also be investigated more intensively as single materials, as well as in structural combinations with other π-extended conjugated aromatic and heteroaromatic systems containing phosphorus, nitrogen, silicon or sulfur atoms .
properties
IUPAC Name |
5-phenylbenzo[b]phosphindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPJAMMRVRYLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293103 | |
| Record name | 5-phenyl-5h-benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5h-benzo[b]phosphindole | |
CAS RN |
1088-00-2 | |
| Record name | NSC87219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenyl-5h-benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-5H-benzo[b]phosphindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)



